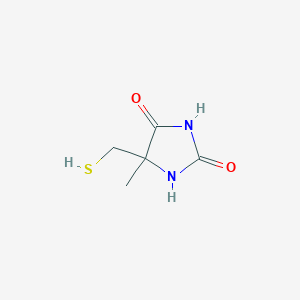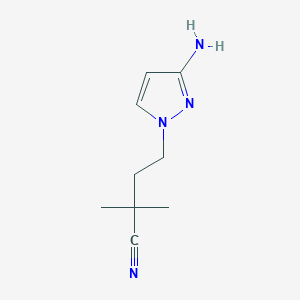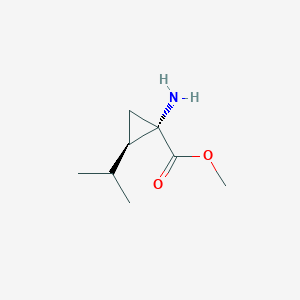
(R)-Methyl 1-((S)-1-(4-bromophenyl)ethyl)pyrrolidine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Methyl 1-((S)-1-(4-bromophenyl)ethyl)pyrrolidine-2-carboxylate is a chiral compound featuring a pyrrolidine ring substituted with a methyl ester group and a 4-bromophenyl ethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as (S)-1-(4-bromophenyl)ethanol and ®-pyrrolidine-2-carboxylic acid.
Step-by-Step Synthesis:
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of solvents that favor the desired reaction pathway.
Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring or the 4-bromophenyl group.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The bromine atom on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate).
Reduction: Reagents like LiAlH₄ (lithium aluminum hydride) or NaBH₄ (sodium borohydride).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Asymmetric Synthesis: Used as a chiral building block in the synthesis of complex molecules.
Catalysis: Employed in catalytic reactions to induce chirality in target molecules.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes due to its structural features.
Receptor Binding: Studied for its ability to bind to certain biological receptors.
Medicine
Drug Development: Explored as a lead compound in the development of new pharmaceuticals.
Therapeutic Agents: Potential use as a therapeutic agent for various diseases.
Industry
Material Science: Utilized in the synthesis of materials with specific properties.
Agrochemicals: Investigated for its potential use in the development of new agrochemicals.
Wirkmechanismus
The mechanism of action of ®-Methyl 1-((S)-1-(4-bromophenyl)ethyl)pyrrolidine-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and specificity. The bromophenyl group may enhance its binding through hydrophobic interactions, while the pyrrolidine ring can participate in hydrogen bonding or electrostatic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-Methyl 1-((S)-1-phenylethyl)pyrrolidine-2-carboxylate: Lacks the bromine atom, which may affect its reactivity and binding properties.
®-Methyl 1-((S)-1-(4-chlorophenyl)ethyl)pyrrolidine-2-carboxylate: Contains a chlorine atom instead of bromine, potentially altering its chemical and biological properties.
Uniqueness
Bromine Substitution: The presence of the bromine atom in ®-Methyl 1-((S)-1-(4-bromophenyl)ethyl)pyrrolidine-2-carboxylate can significantly influence its reactivity and interactions with biological targets.
Eigenschaften
Molekularformel |
C14H18BrNO2 |
|---|---|
Molekulargewicht |
312.20 g/mol |
IUPAC-Name |
methyl (2R)-1-[(1S)-1-(4-bromophenyl)ethyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C14H18BrNO2/c1-10(11-5-7-12(15)8-6-11)16-9-3-4-13(16)14(17)18-2/h5-8,10,13H,3-4,9H2,1-2H3/t10-,13+/m0/s1 |
InChI-Schlüssel |
ZEQMFZXXZHUMAH-GXFFZTMASA-N |
Isomerische SMILES |
C[C@@H](C1=CC=C(C=C1)Br)N2CCC[C@@H]2C(=O)OC |
Kanonische SMILES |
CC(C1=CC=C(C=C1)Br)N2CCCC2C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]-3-methylbutanamide](/img/structure/B13084215.png)
![6-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B13084229.png)
![Sulfoxonium,[(5S)-5-[[(1,1-dimethylethoxy)carbonyl]amino]-2,6-dioxo-6-(phenylmethoxy)hexyl]dimethyl-,innersalt](/img/structure/B13084237.png)
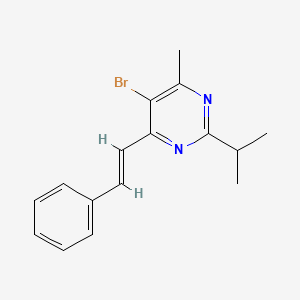
![1-[(5,5-dimethyloxolan-2-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13084242.png)
![5-Bromo-1-[2-(oxolan-2-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13084247.png)
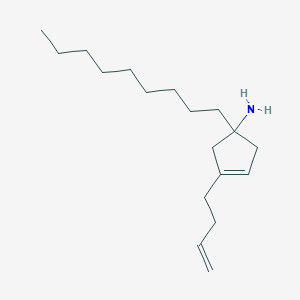
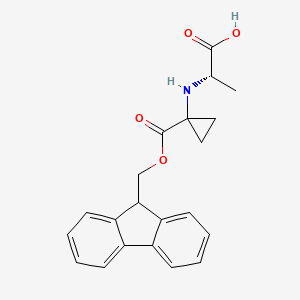
![4-(Pyridin-2-YL)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine](/img/structure/B13084252.png)

![4-[(2-Ethylbutyl)amino]benzonitrile](/img/structure/B13084269.png)
